PR Binding Affinity Comparison: Org 31710 vs. RU 486 vs. ZK 98299
In competitive binding assays using calf uterine cytosol, Org 31710, RU 486 (mifepristone), and ZK 98299 (onapristone) all displaced [3H]R5020 from the progesterone receptor with comparable relative binding affinities [1]. However, critical differentiation emerges at the level of receptor complex transformation: following incubation at 23°C, 20% of Org 31710-occupied PR complexes bound to DNA-cellulose, identical to the fraction observed with RU 486-occupied PR complexes, whereas only 10% of Org 31806-occupied PR complexes were retained [2]. This indicates that while Org 31710 and RU 486 exhibit similar PR complex transformation efficiency, Org 31710 achieves this with substantially lower antiglucocorticoid activity, representing a cleaner pharmacological tool for PR-specific interrogation.
| Evidence Dimension | DNA-cellulose binding of transformed PR complexes |
|---|---|
| Target Compound Data | 20% of PR complexes retained on DNA-cellulose after 23°C transformation |
| Comparator Or Baseline | RU 486: 20% retained; Org 31806: 10% retained; Unliganded PR: 5% retained (0°C baseline) |
| Quantified Difference | Org 31710 = RU 486 in transformation efficiency; 2-fold higher than Org 31806 (20% vs. 10%) |
| Conditions | Calf uterine cytosol; 23°C incubation; DNA-cellulose chromatography |
Why This Matters
PR complex transformation efficiency directly correlates with antagonist functional activity; Org 31710 matches RU 486 in this parameter while offering improved selectivity, making it preferable for experiments where GR-mediated confounding must be minimized.
- [1] Kloosterboer HJ, Deckers GH, Schoonen WG. Pharmacology of two new very selective antiprogestagens: Org 31710 and Org 31806. Hum Reprod. 1994;9(Suppl 1):47-52. View Source
- [2] Mizutani T, Bhakta A, Kloosterboer HJ, Moudgil VK. Novel antiprogestins Org 31806 and 31710: interaction with mammalian progesterone receptor and DNA binding of antisteroid receptor complexes. J Steroid Biochem Mol Biol. 1992;42(7):695-704. View Source
